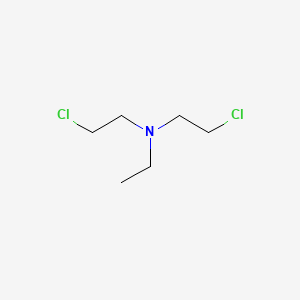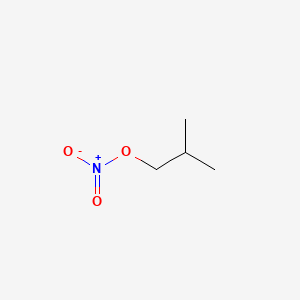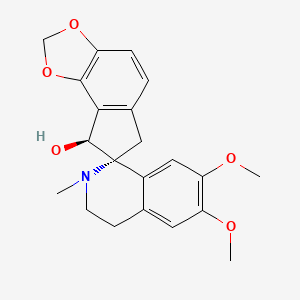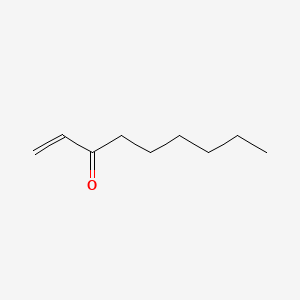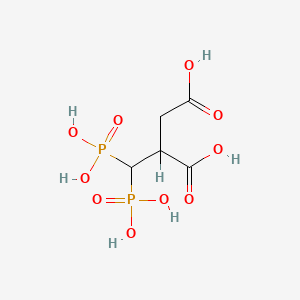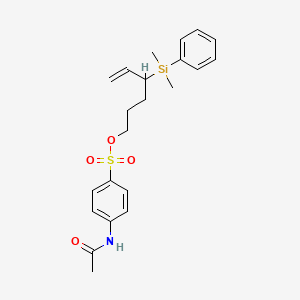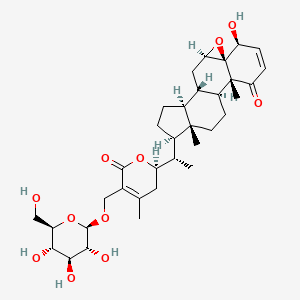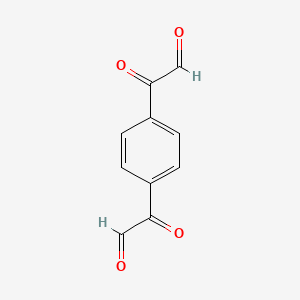
p-Phenylenediglyoxal
Vue d'ensemble
Description
P-Phenylenediglyoxal is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a symmetric molecule with two aldehyde groups attached to a central benzene ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
Environmental Impact and Toxicity
Environmental Presence and Risks : PPDs, including their quinones like p-Phenylenediglyoxal, have been found in various environmental compartments like urban runoff, roadside soils, and air particles, suggesting widespread environmental dispersion due to human activities. The presence of these compounds raises concerns about ecological and human health risks (Cao et al., 2022).
Occurrence in Sediments : Studies show that PPDs and their quinones are present in riverine, estuarine, coastal, and deep-sea sediments. This indicates that riverine outflows could be a significant route for transporting these chemicals to coastal and open oceans (Zeng et al., 2023).
Applications in Analytical Chemistry
Epoxy Resin Film for Redox Enzyme Detection : p-Phenylenediamine derivatives, including this compound, have been used in developing an epoxy resin film that reacts against redox enzymes. This film changes color in response to enzymatic oxidation, demonstrating its potential in chemical analysis and environmental monitoring (Kanno et al., 2010).
Voltammetric Enzyme Immunoassay : this compound has been used in electrochemical studies, particularly in a peroxidase-mediated voltammetric enzyme immunoassay for detecting plant viruses. This showcases its application in biosensing technologies (Jiao et al., 2000).
Industrial Applications
Rubber Industry : Derivatives of p-Phenylenediamine, like this compound, are used as antioxidants in the rubber industry. They play a crucial role in retarding oxidative degradation of rubber products (Wang et al., 2022).
Electrochemical Surfaces for Metal Detection : Derivatives like this compound have been explored in developing electrochemical surfaces for detecting metals in wastewater, illustrating its potential in environmental monitoring and pollution control (Oztekin et al., 2010).
Supercapacitor Applications : The use of this compound in redox-mediated electrolytes for supercapacitors has been researched. This application can enhance the performance of supercapacitors, indicating its potential in energy storage technologies (Yu et al., 2014).
Propriétés
IUPAC Name |
2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCYNRIBBFRFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181239 | |
| Record name | 1,4-Phenyldiglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2673-16-7 | |
| Record name | 1,4-Phenyldiglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenyldiglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key synthetic route to obtaining p-phenylenediglyoxal as described in the research?
A1: The research outlines a multi-step synthesis of this compound starting from dimethyl terephthalate. [] First, dimethyl terephthalate reacts with methylsulfinylcarbanion in dimethyl sulfoxide (DMSO) to generate a solution containing the carbanion of 1,4-bis(methylsulfinyl acetyl)benzene. Treatment of this solution with an aqueous acid triggers a Pummerer rearrangement, yielding this compound bis(methylhemimercaptal). Finally, hydrolysis of this intermediate compound leads to the formation of this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





